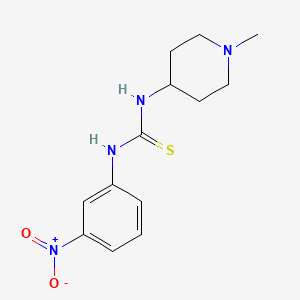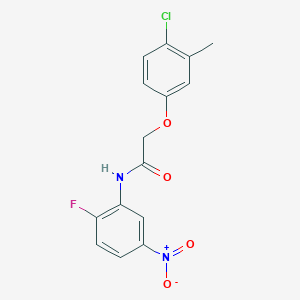![molecular formula C19H27NO5 B5710650 4-[(acetylamino)methyl]-4-(3,4-dimethoxyphenyl)cyclohexyl acetate](/img/structure/B5710650.png)
4-[(acetylamino)methyl]-4-(3,4-dimethoxyphenyl)cyclohexyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(acetylamino)methyl]-4-(3,4-dimethoxyphenyl)cyclohexyl acetate is a chemical compound that is commonly referred to as DAMPA. This compound belongs to the family of cyclohexylacetate derivatives and is widely used in scientific research. DAMPA has been found to have several important applications in the field of neuroscience and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Wirkmechanismus
DAMPA acts as a selective agonist for the metabotropic glutamate receptor subtype 1 (mGluR1). This receptor is primarily found in the central nervous system and is involved in the regulation of synaptic transmission and plasticity. Activation of mGluR1 by DAMPA leads to an increase in intracellular calcium levels, which can have a variety of downstream effects on neuronal function.
Biochemical and Physiological Effects:
DAMPA has been found to have several important biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, a brain region that is involved in the regulation of movement and reward. DAMPA can also modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. Additionally, DAMPA has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
DAMPA has several advantages as a research tool. It is a highly selective agonist for mGluR1 and has been extensively studied in animal models of neurological disorders. However, there are also some limitations to its use. DAMPA is not suitable for use in human subjects and its effects may differ between species. Additionally, its mechanism of action is complex and not fully understood.
Zukünftige Richtungen
There are several potential future directions for research on DAMPA. One area of interest is its potential as a treatment for depression and anxiety disorders. Another area of interest is its role in the regulation of synaptic plasticity and its potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of DAMPA and its downstream effects on neuronal function.
Synthesemethoden
The synthesis of DAMPA involves the reaction between 4-(3,4-dimethoxyphenyl)cyclohexanone and acetyl chloride, followed by the addition of methylamine. The resulting compound is then acetylated to produce the final product, 4-[(acetylamino)methyl]-4-(3,4-dimethoxyphenyl)cyclohexyl acetate.
Wissenschaftliche Forschungsanwendungen
DAMPA has been extensively studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been found to have a neuroprotective effect and can improve cognitive function in animal models of these diseases. DAMPA has also been shown to have potential as a treatment for depression and anxiety disorders.
Eigenschaften
IUPAC Name |
[4-(acetamidomethyl)-4-(3,4-dimethoxyphenyl)cyclohexyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-13(21)20-12-19(9-7-16(8-10-19)25-14(2)22)15-5-6-17(23-3)18(11-15)24-4/h5-6,11,16H,7-10,12H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOFCDVHLIDRKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1(CCC(CC1)OC(=O)C)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid](/img/structure/B5710601.png)
![2-{[(4-ethoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5710603.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5710610.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine](/img/structure/B5710623.png)
![3-(4-bromo-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5710632.png)
![3-methyl-1,3-benzothiazol-2(3H)-one [1-(4-biphenylyl)ethylidene]hydrazone](/img/structure/B5710647.png)
![3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710652.png)


![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B5710670.png)
![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5710677.png)